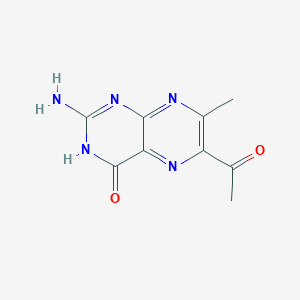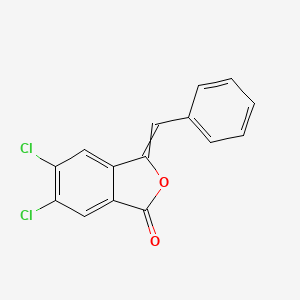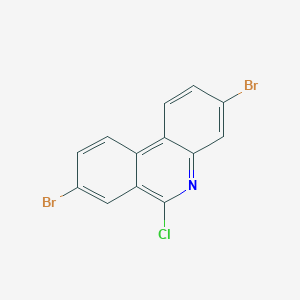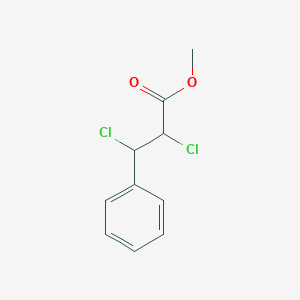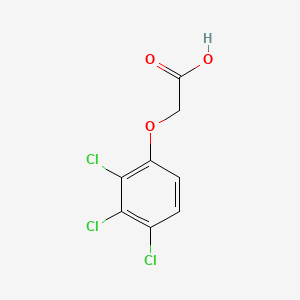
2-Methyl-1,4-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,4-dithiane is an organosulfur compound with the molecular formula C5H10S2. It is a derivative of 1,4-dithiane, where a methyl group is substituted at the second position. This compound is part of the dithiane family, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-1,4-dithiane can be synthesized through the alkylation of 1,2-ethanedithiol with 2-bromo-2-methylpropane. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol groups, followed by the addition of the alkyl halide to form the dithiane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation or crystallization to obtain the desired product.
化学反応の分析
Types of Reactions
2-Methyl-1,4-dithiane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The methyl group and the sulfur atoms in the dithiane ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various alkylated dithiane derivatives.
科学的研究の応用
2-Methyl-1,4-dithiane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of dithiane derivatives in drug development, particularly for their ability to modulate biological pathways.
作用機序
The mechanism of action of 2-Methyl-1,4-dithiane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfur atoms in the dithiane ring can stabilize negative charges, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications, particularly in biological systems where they may interact with enzymes or receptors.
類似化合物との比較
Similar Compounds
1,4-Dithiane: The parent compound, which lacks the methyl substitution.
1,3-Dithiane: Another isomer with different reactivity and applications.
1,2-Dithiolane: A related compound with a five-membered ring structure.
Uniqueness
2-Methyl-1,4-dithiane is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This substitution can enhance the compound’s stability and make it more suitable for specific synthetic applications compared to its non-methylated counterparts .
特性
CAS番号 |
36673-99-1 |
|---|---|
分子式 |
C5H10S2 |
分子量 |
134.3 g/mol |
IUPAC名 |
2-methyl-1,4-dithiane |
InChI |
InChI=1S/C5H10S2/c1-5-4-6-2-3-7-5/h5H,2-4H2,1H3 |
InChIキー |
JMDYHOLGUWKACX-UHFFFAOYSA-N |
正規SMILES |
CC1CSCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


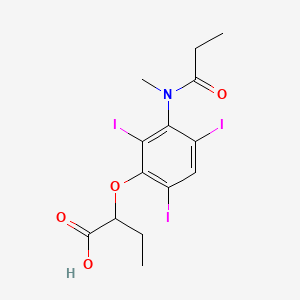
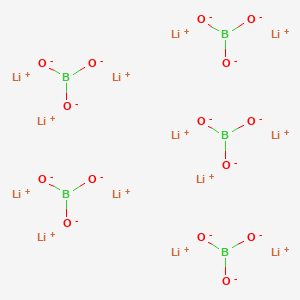
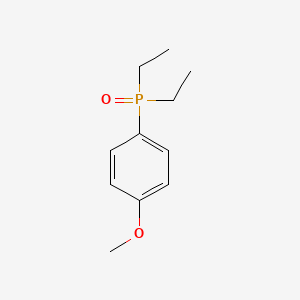
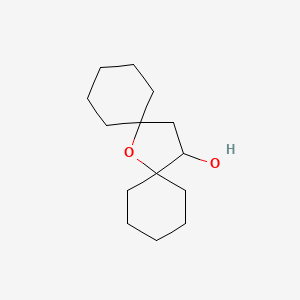
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)


![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
